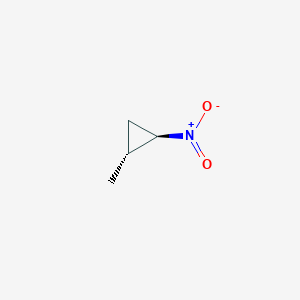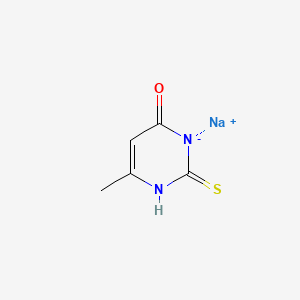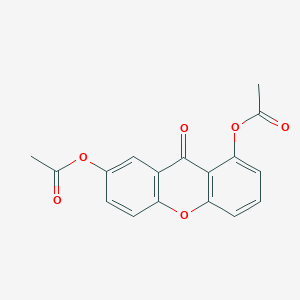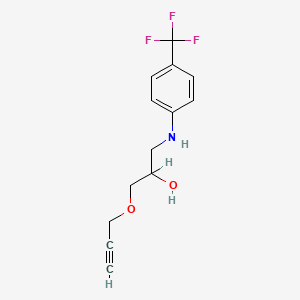
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol is a synthetic organic compound characterized by the presence of a propynyloxy group, a trifluoro-p-toluidino group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol typically involves the following steps:
Formation of the Propynyloxy Group: This can be achieved by reacting propargyl alcohol with an appropriate halide under basic conditions.
Introduction of the Trifluoro-p-toluidino Group: This step involves the reaction of p-toluidine with a trifluoromethylating agent to introduce the trifluoro group.
Coupling Reaction: The final step involves coupling the propynyloxy group with the trifluoro-p-toluidino group using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoro-p-toluidino group can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propynyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiolates can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The propynyloxy group can form covalent bonds with active site residues, while the trifluoro-p-toluidino group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. This dual interaction can modulate the activity of the target molecule, leading to specific biological effects.
Comparison with Similar Compounds
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-anilino)-2-propanol: Similar structure but with an anilino group instead of a toluidino group.
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-m-toluidino)-2-propanol: Similar structure but with a meta-toluidino group instead of a para-toluidino group.
Uniqueness: 1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol is unique due to the specific positioning of the trifluoro-p-toluidino group, which can influence its reactivity and interaction with molecular targets. This positioning can result in distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
23452-80-4 |
|---|---|
Molecular Formula |
C13H14F3NO2 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
1-prop-2-ynoxy-3-[4-(trifluoromethyl)anilino]propan-2-ol |
InChI |
InChI=1S/C13H14F3NO2/c1-2-7-19-9-12(18)8-17-11-5-3-10(4-6-11)13(14,15)16/h1,3-6,12,17-18H,7-9H2 |
InChI Key |
SNLNHWZYMQTTKB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC(CNC1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


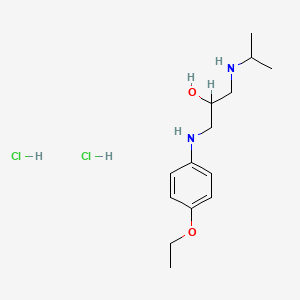


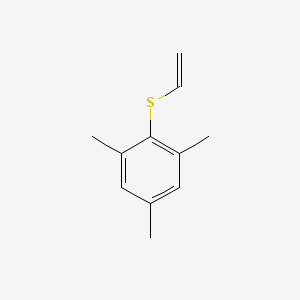
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)
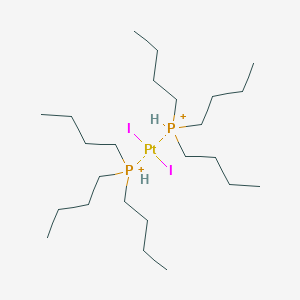
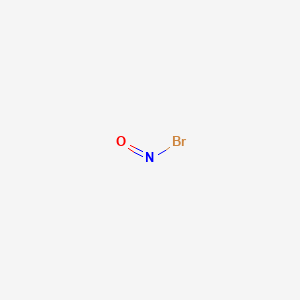
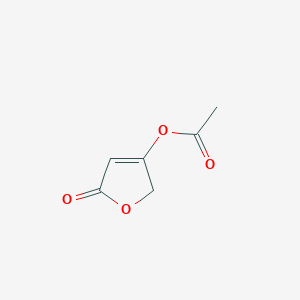

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
